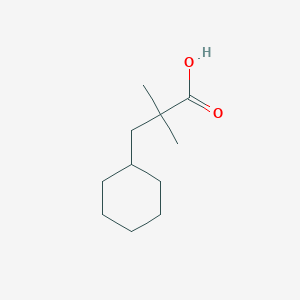
3-cyclohexyl-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-cyclohexyl-2,2-dimethylpropanoic acid is a complex organic compound. It consists of a cyclohexyl group (a six-membered carbon ring), a propanoic acid group (a three-carbon chain with a carboxylic acid at the end), and two methyl groups attached to the second carbon of the propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-cyclohexyl-2,2-dimethylpropanoic acid can be deduced from its name. The “3-cyclohexyl” indicates a cyclohexyl group attached to the third carbon of the propanoic acid backbone. The “2,2-dimethyl” indicates two methyl groups attached to the second carbon of the propanoic acid backbone .Applications De Recherche Scientifique
Synthesis and Cyclization in Drug Discovery
- Research has developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which is efficient for synthesizing CMe2CF3-containing heteroarenes. These compounds are potentially useful in drug discovery (Shi et al., 2018).
- A method for direct synthesis of C(CF3)Me2-substituted heteroarenes via decarboxylative 1,1-dimethyltrifluoroethylation using 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been reported. This transition-metal-free approach provides an efficient route to these heteroarenes, also valuable in drug discovery processes (Liu et al., 2018).
Potential in Cerebral Stimulants
- Studies have explored the preparation of 2-dimethylaminoethyl esters of various carboxylic acids, including 2,2-dimethylpropanoic acid. These compounds were synthesized for pharmacological testing, indicating potential applications as cerebral stimulants (Protiva et al., 1990).
Insecticide Precursors and Pyrethroid Metabolites
- Research has focused on the synthesis of chrysanthemic acid and hemicaronic aldehyde, precursors of natural and unnatural pyrethroid insecticides, from 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid (Vos & Krief, 1979).
- A study developed a method for detecting pyrethroid metabolites in human urine, including compounds derived from 2,2-dimethyl cyclopropane-1-carboxylic acid, indicating its relevance in monitoring exposure to synthetic pyrethroids (Arrebola et al., 1999).
Cytotoxic Activity in Cancer Research
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and demonstrated anti-tumor activities, suggesting potential applications as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Mécanisme D'action
Target of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells
Mode of Action
It’s possible that it may interact with its targets in a similar manner to related compounds, which have been found to inhibit cell proliferation .
Result of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting potential antitumor effects.
Propriétés
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOAMBNKYPKWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)
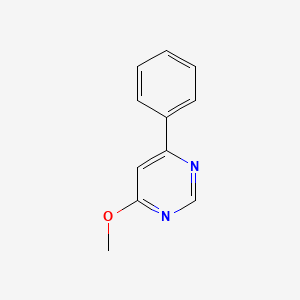
![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)
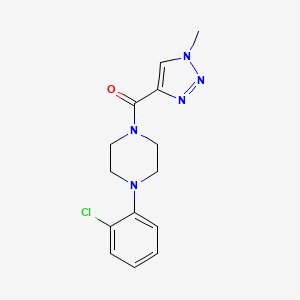
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
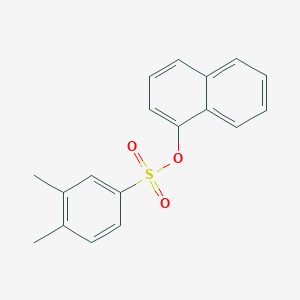
![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)
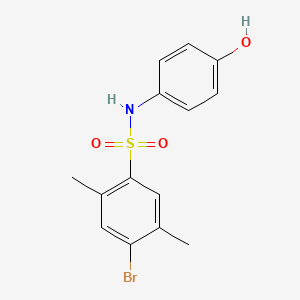
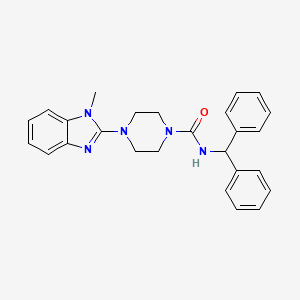
![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)